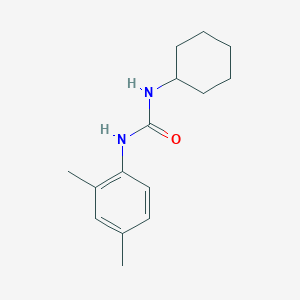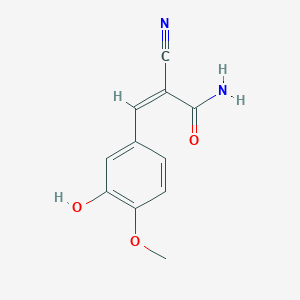
N-(2,4-difluorophenyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-biphenylcarboxamide (DFB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DFB is a biphenylcarboxamide derivative that is used as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
科学的研究の応用
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,4-difluorophenyl)-2-biphenylcarboxamide is in cancer research. CK2 is overexpressed in many types of cancer, and N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit the activity of CK2, leading to the suppression of cancer cell growth and proliferation. N-(2,4-difluorophenyl)-2-biphenylcarboxamide has also been studied for its potential applications in neurodegenerative diseases, as CK2 has been implicated in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders.
作用機序
N-(2,4-difluorophenyl)-2-biphenylcarboxamide acts as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK2 is involved in the regulation of cell proliferation, differentiation, and apoptosis, and its dysregulation has been linked to the development of various diseases, including cancer and neurodegenerative disorders. N-(2,4-difluorophenyl)-2-biphenylcarboxamide binds to the ATP-binding site of CK2, inhibiting its activity and leading to the suppression of cellular processes that are dependent on CK2.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to have potent inhibitory effects on CK2 activity, leading to the suppression of cellular processes that are dependent on CK2. In cancer cells, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to inhibit cell proliferation and induce apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has been shown to protect against neuronal damage and improve cognitive function.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2-biphenylcarboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, making it an effective tool for studying the role of CK2 in various cellular processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for lab experiments. However, N-(2,4-difluorophenyl)-2-biphenylcarboxamide has some limitations, including its potential toxicity and off-target effects on other cellular processes.
将来の方向性
There are several future directions for the research on N-(2,4-difluorophenyl)-2-biphenylcarboxamide. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to explore the potential side effects and toxicity of N-(2,4-difluorophenyl)-2-biphenylcarboxamide, as well as its off-target effects on other cellular processes.
合成法
N-(2,4-difluorophenyl)-2-biphenylcarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-difluoroaniline with 2-bromobiphenylcarboxylic acid in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N-(2,4-difluorophenyl)-2-biphenylcarboxamide.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO/c20-14-10-11-18(17(21)12-14)22-19(23)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYWLVJTJIXDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3-fluorobenzohydrazide](/img/structure/B5821623.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)


![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)


